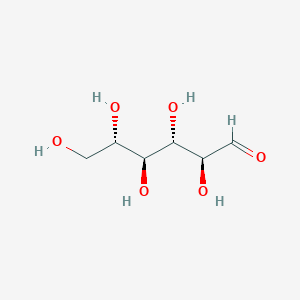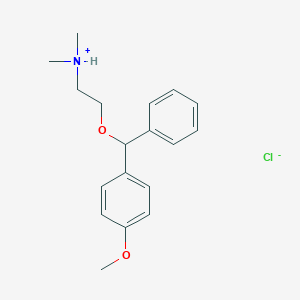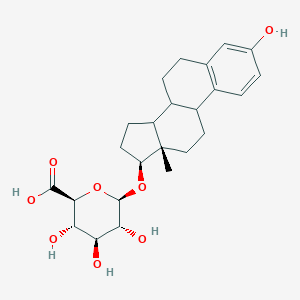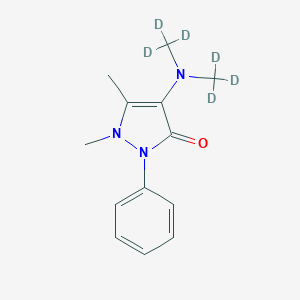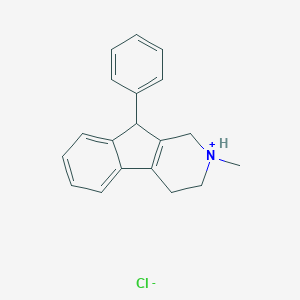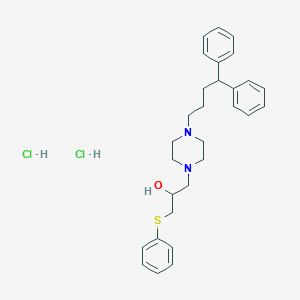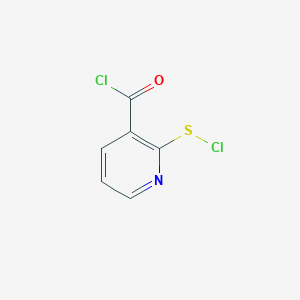
2-(Chlorosulfanyl)pyridine-3-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chlorosulfanyl)pyridine-3-carbonyl chloride is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is a derivative of pyridine and contains a carbonyl chloride and a chlorosulfanyl group. The unique chemical structure of this compound makes it an attractive candidate for use in scientific research.
Mechanism of Action
The mechanism of action of 2-(Chlorosulfanyl)pyridine-3-carbonyl chloride is not fully understood. However, it is believed that the chlorosulfanyl group in this compound plays a crucial role in its biological activity. This group is known to be highly reactive and can form covalent bonds with various biological molecules, including proteins and enzymes.
Biochemical and Physiological Effects:
Studies have shown that 2-(Chlorosulfanyl)pyridine-3-carbonyl chloride has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and has potential as an anti-tumor agent. Additionally, it has been shown to have antimicrobial properties and may be effective against various bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 2-(Chlorosulfanyl)pyridine-3-carbonyl chloride in lab experiments is its unique chemical structure. This compound can be used as a reagent in various organic reactions and has potential applications in medicinal chemistry. However, its high reactivity can also be a limitation, as it can react with other biological molecules and lead to unwanted side effects.
Future Directions
There are several future directions for research on 2-(Chlorosulfanyl)pyridine-3-carbonyl chloride. One potential area of research is in the development of new anti-tumor agents. Additionally, this compound may have potential applications in the development of new antibiotics and antifungal agents. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
In conclusion, 2-(Chlorosulfanyl)pyridine-3-carbonyl chloride is a unique chemical compound that has potential applications in various fields of scientific research. Its chemical structure and reactivity make it an attractive candidate for use in organic synthesis and medicinal chemistry. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
Synthesis Methods
The synthesis of 2-(Chlorosulfanyl)pyridine-3-carbonyl chloride involves a multi-step process that requires specialized equipment and expertise. The most commonly used method for synthesizing this compound is through the reaction of 2-chloropyridine-3-carboxylic acid with thionyl chloride and sulfur. This reaction results in the formation of 2-(Chlorosulfanyl)pyridine-3-carbonyl chloride.
Scientific Research Applications
2-(Chlorosulfanyl)pyridine-3-carbonyl chloride has been extensively studied for its potential applications in scientific research. One of the primary areas of research for this compound is in the field of organic synthesis. It has been used as a reagent in various organic reactions, including the synthesis of N-aryl pyridine derivatives and the preparation of pyridine-3-carboxylic acid.
properties
CAS RN |
156896-55-8 |
|---|---|
Product Name |
2-(Chlorosulfanyl)pyridine-3-carbonyl chloride |
Molecular Formula |
C6H3Cl2NOS |
Molecular Weight |
208.06 g/mol |
IUPAC Name |
(3-carbonochloridoylpyridin-2-yl) thiohypochlorite |
InChI |
InChI=1S/C6H3Cl2NOS/c7-5(10)4-2-1-3-9-6(4)11-8/h1-3H |
InChI Key |
FMZIABLPFJBZHG-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)SCl)C(=O)Cl |
Canonical SMILES |
C1=CC(=C(N=C1)SCl)C(=O)Cl |
synonyms |
3-Pyridinecarbonyl chloride, 2-(chlorothio)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




